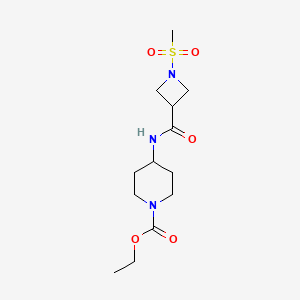

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate

説明

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a methylsulfonyl-substituted azetidine carboxamido moiety at position 4. Its molecular formula is C₁₃H₂₃N₃O₅S (molecular weight: ~333.41 g/mol). Key structural attributes include:

- A piperidine ring with a carboxamido linker at position 4, connecting to an azetidine (4-membered nitrogen heterocycle).

- An ethyl carboxylate (-COOEt) group at the piperidine’s position 1, influencing solubility and reactivity.

特性

IUPAC Name |

ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5S/c1-3-21-13(18)15-6-4-11(5-7-15)14-12(17)10-8-16(9-10)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQYMIARQHULID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate typically involves multiple steps. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO and a solvent such as 1,4-dioxane . This reaction forms the azetidine ring, which is then further functionalized to introduce the piperidine ring and the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the azetidine ring could yield various amine derivatives.

科学的研究の応用

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine and azetidine rings may play a role in binding to these targets, while the methylsulfonyl group could be involved in specific chemical interactions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Sulfonamide vs. Sulfonate Esters : The target compound’s -SO₂CH₃ group (sulfonamide) is more chemically stable and hydrogen-bond-capable than sulfonate esters (e.g., -SO₃CH₃ in ’s compound), which are prone to hydrolysis.

- Azetidine vs. Larger Heterocycles : The 4-membered azetidine in the target compound imposes conformational rigidity compared to 6-membered piperidines or tetrahydropyridines in other analogs.

- Carboxamido Linkers : The carboxamido group in the target compound facilitates interactions with biological targets (e.g., enzymes), similar to ’s acetyl-piperidine derivative.

Physicochemical Properties

生物活性

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate, often referred to as MSAP, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate

Molecular Formula: C13H23N3O5S

Molecular Weight: 317.39 g/mol

The compound features a unique combination of azetidine and piperidine rings along with a methylsulfonyl group, contributing to its distinct biological properties.

The precise mechanism of action of MSAP is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural features of the piperidine and azetidine rings may facilitate binding to these targets, while the methylsulfonyl group could enhance specific chemical interactions, potentially influencing enzyme activity or receptor modulation.

Pharmacological Effects

Research indicates that MSAP exhibits several promising pharmacological effects:

- Enzyme Inhibition: MSAP has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may possess anticancer properties by interfering with cell signaling pathways involved in tumor growth .

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits, particularly in conditions like neurodegenerative diseases .

In Vitro Studies

Several studies have investigated the biological activity of MSAP through in vitro assays:

- Cytotoxicity Assays: MSAP was tested against various cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values indicating significant cytotoxic effects at micromolar concentrations.

- Enzyme Activity Assays: The compound demonstrated inhibition of specific kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in oncology.

Animal Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic efficacy of MSAP:

- Tumor Models: In animal models of cancer, MSAP administration resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

- Behavioral Studies: Tests on rodents have shown that MSAP can influence behavior related to anxiety and depression, supporting its neuropharmacological potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| MSAP | MSAP Structure | Enzyme inhibition, anticancer | Unique azetidine-piperidine combination |

| Piperidine Derivative | Varies | Neurotransmitter modulation | Commonly used in CNS disorders |

| Sulfone Derivative | Varies | Anticancer activity | Similar methylsulfonyl group |

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Azetidine and piperidine coupling : The azetidine-3-carboxamide group is introduced via nucleophilic substitution or amide bond formation under basic conditions (e.g., pH 10–11 maintained with Na₂CO₃) .

- Sulfonylation : Methylsulfonyl groups are added using methylsulfonyl chloride or analogous reagents in polar aprotic solvents (e.g., DMF) .

- Esterification : Ethyl ester formation is achieved via acid-catalyzed reactions with ethanol . Key parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (room temperature to 75°C), and catalysts (e.g., Lewis acids) .

Q. How is purity and structural integrity confirmed during synthesis?

- Chromatography : Thin-layer chromatography (TLC) with n-hexane/EtOAc mobile phases monitors reaction progress . High-performance liquid chromatography (HPLC) ensures purity (>95%) .

- Spectroscopy : IR confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹), while ¹H/¹³C-NMR resolves piperidine/azetidine ring protons and methylsulfonyl substituents .

- Elemental analysis : Validates stoichiometric composition .

Q. What functional groups influence the compound’s reactivity?

- Piperidine and azetidine rings : Participate in hydrogen bonding and steric interactions .

- Methylsulfonyl group : Enhances electrophilicity and metabolic stability .

- Ethyl ester : Modifies solubility and serves as a prodrug moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yields?

- Solvent selection : DMF or THF improves sulfonyl chloride reactivity .

- Temperature : Controlled heating (40–60°C) accelerates sulfonylation without side reactions .

- Catalysts : Triethylamine or DMAP neutralizes HCl byproducts, driving reactions to completion .

- Workup : Precipitation in cold ethanol removes unreacted reagents .

Q. How to resolve contradictions in NMR data for piperidine-azetidine derivatives?

- Dynamic effects : Piperidine chair conformers cause splitting in ¹H-NMR; variable-temperature NMR (VT-NMR) clarifies exchange broadening .

- Overlapping signals : 2D NMR (COSY, HSQC) distinguishes adjacent protons and quaternary carbons .

- Stereochemistry : NOESY correlations confirm axial/equatorial substituent orientations .

Q. What strategies are used to design analogs with enhanced biological activity?

- Structure-activity relationship (SAR) :

- Quinoline/sulfonyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost target binding .

- Ester hydrolysis : Replace ethyl with tert-butyl esters to alter pharmacokinetics .

Q. How to evaluate the compound’s mechanism of action in biological systems?

- Target identification : Use pull-down assays with biotinylated analogs or SPR for binding kinetics .

- Pathway analysis : RNA-seq or proteomics after treatment reveals downstream effects (e.g., apoptosis markers) .

- In vivo models : Murine xenografts quantify tumor suppression and bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。